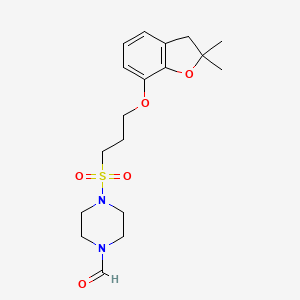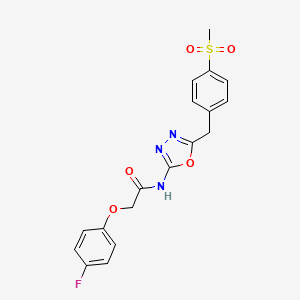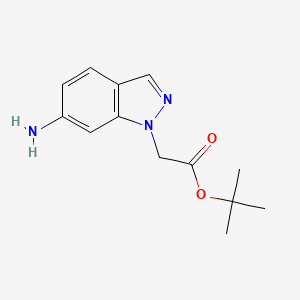![molecular formula C20H23N3O4S B2478163 6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 896680-04-9](/img/structure/B2478163.png)
6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine and pyrimidine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms . They display a range of pharmacological effects including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
The synthesis of similar compounds often involves various methods including cyclocondensation and cyclization . For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of these compounds often involves a pyridine or pyrimidine nucleus, which can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile .Aplicaciones Científicas De Investigación
- 6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have demonstrated antiproliferative effects. These compounds inhibit cell growth and division, making them promising candidates for cancer therapy .
- Some derivatives of this compound exhibit antimicrobial activity. They may serve as potential agents against bacterial, fungal, or viral infections .
- Certain derivatives have shown anti-inflammatory and analgesic properties. These compounds could be explored for pain management and inflammation-related conditions .
- The compound’s derivatives have been associated with hypotensive effects, which could be relevant for managing blood pressure .
- Some derivatives exhibit antihistaminic activity. These compounds may be useful in treating allergic reactions and related symptoms .
- Among pyrido[2,3-d]pyrimidin-7-one derivatives, there are tyrosine kinase inhibitors (e.g., TKI-28) and cyclin-dependent kinase (CDK4) inhibitors. These molecules play crucial roles in cell signaling and regulation, making them valuable in cancer research and drug development .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Antihistaminic Potential
Tyrosine Kinase Inhibition and CDK4 Inhibition
Mecanismo De Acción
Direcciones Futuras
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . The development of new pyridine and pyrimidine derivatives with enhanced therapeutic properties and minimum toxicity is a promising area of research .
Propiedades
IUPAC Name |
6-acetyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-11(2)27-14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)28-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNGTVUPHYHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)

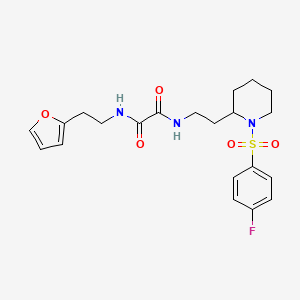
![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)
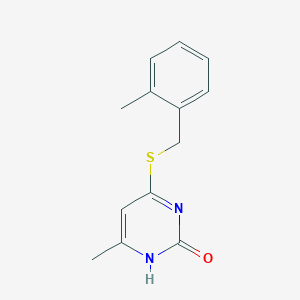
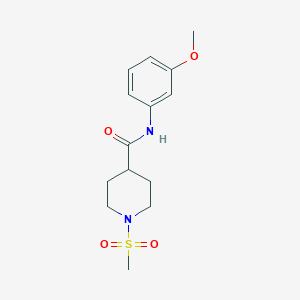
![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)
